2-Bromo-5-(trifluoromethoxy)pyridine vs. 2-Bromo-5-(trifluoromethyl)pyridine | LogP Lipophilicity Comparison
In lipophilicity assessments, 2-bromo-5-(trifluoromethoxy)pyridine (target) exhibits a LogP of 2.74, whereas the direct analog 2-bromo-5-(trifluoromethyl)pyridine has a higher LogP of 2.8 [1]. The -OCF₃ group confers slightly lower lipophilicity compared to the -CF₃ group, offering a quantifiable advantage in modulating compound permeability and solubility profiles in drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)pyridine: LogP = 2.8 |
| Quantified Difference | ΔLogP = 0.06 lower lipophilicity for the target compound |
| Conditions | Computed/predicted values; LogP measured as partition coefficient between n-octanol and water |
Why This Matters
This difference allows for precise tuning of a molecule's drug-like properties, as lower LogP can improve aqueous solubility and reduce off-target binding.
- [1] PubChem. 2-Bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1). XLogP3-AA: 2.8. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
